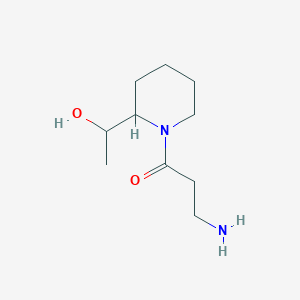

3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Description

3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a tertiary amine-containing compound characterized by a piperidine ring substituted with a hydroxyethyl group at the 2-position, linked to a propan-1-one backbone via an amino group. Piperidine-based propan-1-one derivatives are frequently explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, via hydrogen bonding, hydrophobic interactions, and steric effects .

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

3-amino-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one |

InChI |

InChI=1S/C10H20N2O2/c1-8(13)9-4-2-3-7-12(9)10(14)5-6-11/h8-9,13H,2-7,11H2,1H3 |

InChI Key |

OCDOTRKTFNWDJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCN1C(=O)CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(2-hydroxyethyl)piperidine with an appropriate amino-propanone derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The piperidinyl group provides structural stability and can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features, molecular properties, and applications of 3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one and its analogs:

Key Observations:

Substituent Position Effects :

- The position of the hydroxyethyl group on the piperidine ring (2- vs. 4-) may significantly influence solubility and target binding. For example, the 4-(2-hydroxyethyl) analog (MW 200.28) was discontinued, possibly due to synthetic challenges or suboptimal pharmacokinetics .

- The 2-methylpiperidine analog (MW 170.25) lacks polar groups, suggesting reduced solubility compared to hydroxyethyl-containing derivatives .

Functional Group Modifications :

Biological Activity

3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, also referred to by its CAS number 2098080-91-0, is a synthetic organic compound characterized by a piperidine ring with amino and hydroxyethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy.

Molecular Formula and Structure

- Molecular Formula : CHNO

- Molecular Weight : 200.28 g/mol

- IUPAC Name : 3-amino-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one

The biological activity of 3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is primarily attributed to its interactions with various receptors and enzymes. The compound is believed to function as a modulator of neurotransmitter systems, particularly dopamine receptors, which are critical in the treatment of neurological disorders.

Interaction with Dopamine Receptors

Research indicates that similar compounds exhibit selective agonist activity towards D3 dopamine receptors, promoting neuroprotective effects. These compounds have been shown to activate β-arrestin translocation and G protein signaling pathways, which are essential for mediating cellular responses to neurotransmitters .

Neuroprotective Effects

In animal models, compounds structurally related to 3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one have demonstrated significant neuroprotective effects against neurotoxic agents such as MPTP and 6-OHDA. These studies suggest that the compound may play a role in protecting dopaminergic neurons from degeneration .

Anticancer Potential

The compound is also being explored for its potential as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway. This pathway is crucial in regulating immune responses against tumors, making it a target for cancer immunotherapy. Preliminary studies indicate that small molecules interacting with this pathway could enhance T-cell responses against cancer cells .

Study on D3 Receptor Agonists

A study published in 2020 investigated the structure-activity relationships (SAR) of D3 receptor agonists, revealing that modifications to the piperidine core significantly affect receptor affinity and selectivity. Compounds exhibiting high selectivity for D3 receptors were identified, suggesting that derivatives of 3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one could be optimized for enhanced therapeutic efficacy .

PD-L1 Inhibition Research

In another study focusing on PD-L1 inhibitors, researchers developed pharmacophore models based on various small molecules. The findings indicated that certain structural features are critical for binding affinity and inhibitory activity against PD-L1, highlighting the potential of related compounds in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one | Structure | D3 receptor agonist; neuroprotective |

| 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one | Structure | Potentially similar pharmacological profile |

This table illustrates the structural variations among compounds related to 3-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one and their respective biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.